molecular formula C19H18N4O3 B1242319 3-(1H-indol-3-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]propanohydrazide

3-(1H-indol-3-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]propanohydrazide

Cat. No.: B1242319
M. Wt: 350.4 g/mol
InChI Key: KUAHGGVXXPXFME-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-indol-3-yl)-N-[1-(3-nitrophenyl)ethylideneamino]propanamide is a member of tryptamines.

Scientific Research Applications

Enzyme Inhibition and Antimicrobial Activity

  • Urease Inhibitory Potential: Indole-based compounds, including variants similar to 3-(1H-indol-3-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]propanohydrazide, have demonstrated significant inhibitory potential against urease enzyme. This makes them valuable in therapeutic applications targeting urease-related conditions (Nazir et al., 2018).
  • Antimicrobial Properties: Synthesized indole derivatives have shown notable antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Babu et al., 2008).

Chemical Synthesis and Structural Analysis

  • Synthesis Processes: Research has delved into the synthesis processes of similar indole derivatives, providing insights into chemical reactions and structural formations relevant to compounds like this compound (Cucek & Verček, 2008).
  • Characterization and Applications: Studies have focused on characterizing similar compounds through various spectroscopic methods, suggesting applications in fields like corrosion inhibition and pharmacology (Ahmed, 2018).

Potential in Cancer Research

  • Antiproliferative Properties: Some indole-based Schiff bases, related to the compound , have demonstrated antiproliferative capabilities, suggesting their potential use in cancer treatment (Tan et al., 2019).

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

3-(1H-indol-3-yl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]propanamide

InChI

InChI=1S/C19H18N4O3/c1-13(14-5-4-6-16(11-14)23(25)26)21-22-19(24)10-9-15-12-20-18-8-3-2-7-17(15)18/h2-8,11-12,20H,9-10H2,1H3,(H,22,24)/b21-13+

InChI Key

KUAHGGVXXPXFME-FYJGNVAPSA-N

Isomeric SMILES

C/C(=N\NC(=O)CCC1=CNC2=CC=CC=C21)/C3=CC(=CC=C3)[N+](=O)[O-]

SMILES

CC(=NNC(=O)CCC1=CNC2=CC=CC=C21)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)CCC1=CNC2=CC=CC=C21)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-indol-3-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]propanohydrazide
Reactant of Route 2
3-(1H-indol-3-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]propanohydrazide
Reactant of Route 3
3-(1H-indol-3-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]propanohydrazide
Reactant of Route 4
Reactant of Route 4
3-(1H-indol-3-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]propanohydrazide
Reactant of Route 5
Reactant of Route 5
3-(1H-indol-3-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]propanohydrazide
Reactant of Route 6
Reactant of Route 6
3-(1H-indol-3-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]propanohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.